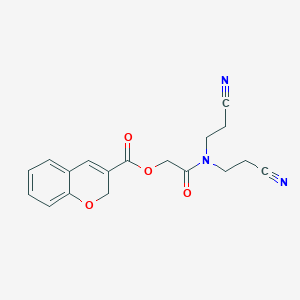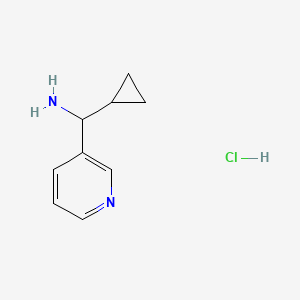
Cyclopropyl(pyridin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₃ClN₂. It is a derivative of methanamine, where the methanamine group is substituted with a cyclopropyl and a pyridin-3-yl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(pyridin-3-yl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with pyridine derivatives under controlled conditions. One common method includes the use of a metal catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(pyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the pyridin-3-yl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-yl ketones, while reduction may produce cyclopropylmethylamines.
Aplicaciones Científicas De Investigación
Cyclopropyl(pyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(pyridin-2-yl)methanamine hydrochloride
- Cyclopropyl(pyridin-4-yl)methanamine hydrochloride
- Cyclopropyl(quinolin-3-yl)methanamine hydrochloride
Uniqueness
Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
cyclopropyl(pyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(7-3-4-7)8-2-1-5-11-6-8;/h1-2,5-7,9H,3-4,10H2;1H |
Clave InChI |
CKSAHTDULHGHCE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CN=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


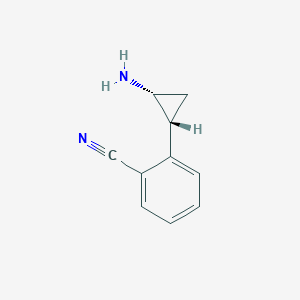
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)


![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)

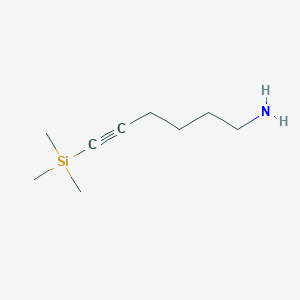
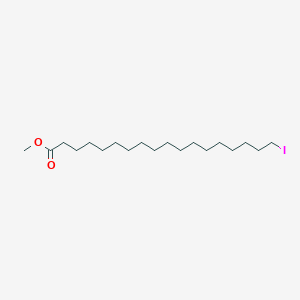


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)
